

# 6-Bromo-4-chloro-2-phenylquinazoline

## molecular weight and formula

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### Compound of Interest

Compound Name: 6-Bromo-4-chloro-2-phenylquinazoline

Cat. No.: B1524381

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An In-depth Technical Guide to **6-Bromo-4-chloro-2-phenylquinazoline** for Researchers, Scientists, and Drug Development Professionals

## Introduction

**6-Bromo-4-chloro-2-phenylquinazoline** serves as a pivotal heterocyclic building block in the field of medicinal chemistry and drug discovery. Its quinazoline core, a fusion of a benzene ring and a pyrimidine ring, is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The strategic placement of bromo, chloro, and phenyl groups on this scaffold provides a versatile platform for the synthesis of novel therapeutic agents, particularly in oncology. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its significant applications in the development of potential anticancer agents.

The quinazoline framework is a cornerstone in the design of kinase inhibitors, with several drugs approved by the U.S. Food and Drug Administration (FDA), such as gefitinib and erlotinib, featuring this core structure.<sup>[1][2]</sup> The presence of a halogen at the C6 position, like bromine in this case, has been associated with enhanced antiproliferative activity.<sup>[1][2]</sup> Furthermore, the chloro group at the C4 position acts as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce diverse functionalities, most notably anilino groups, leading to the creation of libraries of 4-anilinoquinazoline derivatives.<sup>[1]</sup>

## Physicochemical Properties

The fundamental properties of **6-bromo-4-chloro-2-phenylquinazoline** are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>8</sub> BrClN <sub>2</sub>	[3]
Molecular Weight	319.59 g/mol	[3]
CAS Number	412923-42-3	[3]
Appearance	Light yellow solid	[3]
InChI Key	PAGYEVWBXVPXGS-UHFFFAOYSA-N	[3]

## Synthesis and Reaction Mechanism

The synthesis of **6-bromo-4-chloro-2-phenylquinazoline** is a multi-step process that begins with readily available starting materials. The following protocol outlines a reliable and efficient pathway.

### Experimental Protocol: Synthesis of 6-Bromo-4-chloro-2-phenylquinazoline

This synthesis is typically performed in three main stages starting from 2-aminobenzamide.

#### Step 1: Bromination of 2-aminobenzamide

- Dissolve anthranilamide (2-aminobenzamide) in acetonitrile at room temperature.
- Add N-bromosuccinimide (NBS) portion-wise to the solution.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Upon completion, the product, 2-amino-5-bromobenzamide, can be isolated by standard workup procedures, typically involving removal of the solvent and purification.[1]

Causality: N-bromosuccinimide is a convenient and effective electrophilic brominating agent for activated aromatic rings like anthranilamide. The amino group directs the bromination to the para position, resulting in the desired 5-bromo substitution.

Step 2: Cyclocondensation and Dehydrogenation to form 6-bromo-2-phenylquinazolin-4(3H)-one

- Mix 2-amino-5-bromobenzamide with benzaldehyde.
- Heat the mixture, often in the presence of a catalyst or an oxidizing agent like iodine. This step involves an initial condensation to form an intermediate which then cyclizes.
- The subsequent dehydrogenation (oxidation) promoted by iodine leads to the formation of the stable aromatic quinazolinone ring system.[1]

Causality: The reaction proceeds via the formation of a Schiff base between the amino group and benzaldehyde, followed by an intramolecular cyclization and subsequent oxidation to yield the thermodynamically stable quinazolinone core.

Step 3: Chlorination of 6-bromo-2-phenylquinazolin-4(3H)-one

- Suspend the 6-bromo-2-phenylquinazolin-4(3H)-one from the previous step in a suitable solvent.
- Treat the suspension with a chlorinating agent. A combination of trichloroacetonitrile ( $\text{Cl}_3\text{CCN}$ ) and triphenylphosphine ( $\text{PPh}_3$ ) is an effective system for this conversion.[1] Other common chlorinating agents include phosphorus oxychloride ( $\text{POCl}_3$ ) or thionyl chloride ( $\text{SOCl}_2$ ).
- Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
- After cooling, the product, **6-bromo-4-chloro-2-phenylquinazoline**, is isolated and purified, often by crystallization.

Causality: The hydroxyl group of the tautomeric form of the quinazolinone is converted into a good leaving group by the chlorinating agent, which is then displaced by a chloride ion to yield the final product. The C4 position is highly activated towards nucleophilic substitution.

## Synthesis Workflow Diagram



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Caption: Synthesis pathway of **6-bromo-4-chloro-2-phenylquinazoline**.

## Applications in Drug Discovery

The primary utility of **6-bromo-4-chloro-2-phenylquinazoline** in drug development lies in its role as a key intermediate for synthesizing 4-anilinoquinazoline derivatives. These derivatives have shown significant potential as anticancer agents.<sup>[1]</sup>

## Synthesis of 4-Anilinoquinazoline Derivatives

The chlorine atom at the C4 position is readily displaced by various substituted anilines via a nucleophilic aromatic substitution reaction (S<sub>N</sub>Ar). This reaction is often facilitated by microwave irradiation, which can significantly reduce reaction times and improve yields.<sup>[1]</sup> This modular approach allows for the creation of a large library of compounds for structure-activity relationship (SAR) studies.

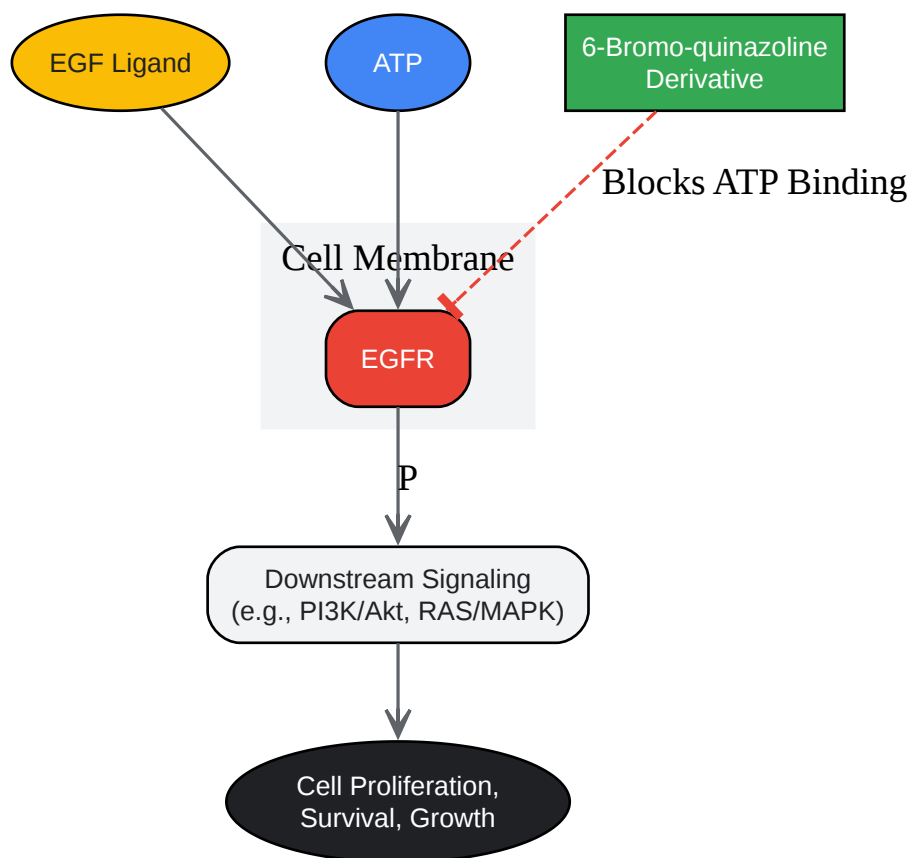
## Mechanism of Action: Tyrosine Kinase Inhibition

Many 4-anilinoquinazoline derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).<sup>[1][4]</sup> EGFR is a key protein in cell signaling pathways that control cell growth and proliferation. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division.<sup>[4]</sup>

The 4-anilinoquinazoline scaffold acts as a pharmacophore that can bind to the ATP-binding site of the EGFR kinase domain. This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and the downstream signaling cascade that

promotes tumor growth. The bromine at the C6 position and the phenyl group at C2 are crucial substituents that can enhance binding affinity and selectivity.[1][2]

## EGFR Signaling Pathway Diagram



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Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

## Safety and Handling

**6-Bromo-4-chloro-2-phenylquinazoline** is a chemical intermediate intended for research purposes. As with any laboratory chemical, it should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound might vary by supplier, general guidelines for halogenated heterocyclic compounds apply.[5]

- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.

- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]
- First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, rinse the mouth with water. In all cases of significant exposure, consult a physician.[5]
- Storage: Store in a tightly sealed container in a cool, dry place.

## Conclusion

**6-Bromo-4-chloro-2-phenylquinazoline** is a high-value chemical intermediate with significant applications in medicinal chemistry. Its robust synthesis and the reactivity of the C4-chloro group make it an ideal starting point for generating diverse libraries of novel compounds. Its most prominent role is in the development of 4-anilinoquinazoline-based anticancer agents that target key signaling proteins like EGFR. For researchers in drug discovery, a thorough understanding of this compound's properties and reactivity is essential for leveraging its potential in creating next-generation therapeutics.

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